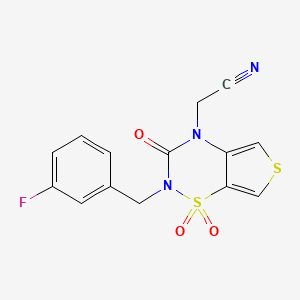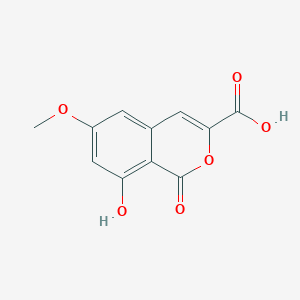
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is a chemical compound belonging to the class of isocoumarins. It is characterized by its unique structure, which includes a methoxy group at the 6th position, a hydroxy group at the 8th position, and a carboxylic acid group at the 3rd position on the isocoumarin scaffold. This compound has been isolated from various natural sources, including fungi such as Aspergillus ochraceus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-3-methoxybenzoic acid can yield the desired isocoumarin derivative .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using fungal strains such as Aspergillus ochraceus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 8th position can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 6-methoxy-8-oxo-isocoumarin-3-carboxylic acid.
Reduction: Formation of 6-methoxy-8-hydroxyisocoumarin-3-methanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various isocoumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This compound also activates caspase-3/7, which plays a crucial role in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydroxyisocoumarin-3-carboxylic acid
- 8-Hydroxy-6-methoxy-1-oxo-1H-isochromene-3-carboxylic acid
- 6-Methoxy-8-hydroxyisocoumarin-3-butyl formate
Uniqueness
6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other isocoumarin derivatives .
Properties
CAS No. |
39051-96-2 |
|---|---|
Molecular Formula |
C11H8O6 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
8-hydroxy-6-methoxy-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O6/c1-16-6-2-5-3-8(10(13)14)17-11(15)9(5)7(12)4-6/h2-4,12H,1H3,(H,13,14) |
InChI Key |
LMYWVTVHSMUDIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(OC2=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




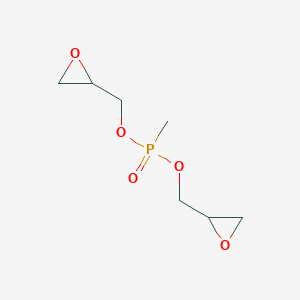
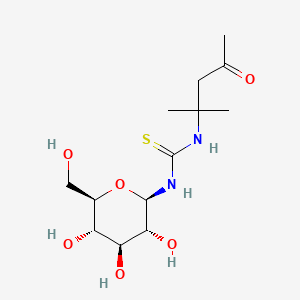
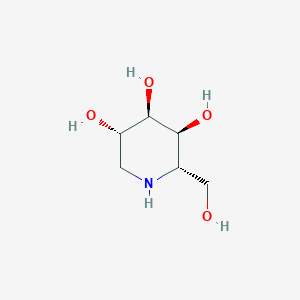



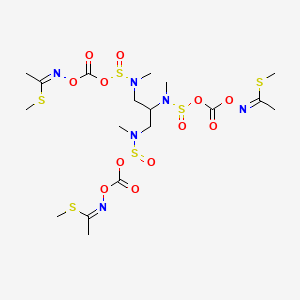
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)


